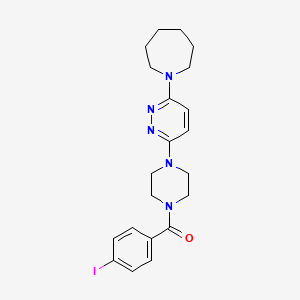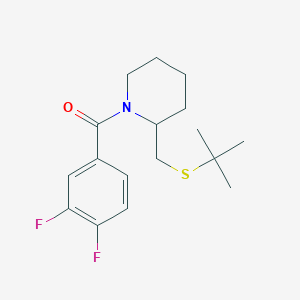
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one, also known as Buphedrone, is a synthetic cathinone that belongs to the family of psychoactive substances. Buphedrone is a designer drug that has been reported to have similar effects to amphetamines and cocaine. It is a potent stimulant and has been associated with various adverse effects, including addiction, psychosis, and even death. Despite its potential risks, Buphedrone has gained popularity in the recreational drug market, and its use has been reported worldwide.
Wirkmechanismus
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulation of the central nervous system. This compound also activates the release of dopamine from the presynaptic neuron, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, leading to cardiovascular and thermoregulatory effects. This compound also affects the release of hormones such as cortisol and prolactin, leading to endocrine effects. It can also cause oxidative stress and damage to the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one has been used in laboratory experiments to investigate its effects on the central nervous system. Its high affinity for the dopamine transporter makes it a useful tool for studying the dopamine system. However, the use of this compound in laboratory experiments is limited due to its potential risks and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one. One area of interest is the development of new treatments for addiction and other psychiatric disorders. This compound has been reported to have potential as a treatment for depression and anxiety, and further research is needed to investigate its therapeutic potential. Another area of interest is the investigation of the long-term effects of this compound use on the brain and other organs. Studies have shown that this compound can cause neurotoxicity and damage to the liver and kidneys, and further research is needed to understand the mechanisms underlying these effects. Finally, there is a need for further research on the pharmacokinetics and metabolism of this compound, as this will help to improve our understanding of its effects on the body and its potential risks.
Synthesemethoden
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one is synthesized from 4-piperidone, which is reacted with 3-chloropyridine-4-carboxylic acid to form 4-(3-chloropyridin-4-yloxy)piperidin-1-yl)-2-phenyl-butan-1-one. The final product is obtained by reducing the ketone group using sodium borohydride. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Anti-Tuberkulose-Mittel
Die Struktur dieser Verbindung ähnelt einer Reihe neuartiger substituierter N-(6-(4-(Pyrazin-2-carbonyl)piperazin/Homopiperazin-1-yl)pyridin-3-yl)benzamid-Derivate, die für ihre Anti-Tuberkulose-Aktivität gegen Mycobacterium tuberculosis H37Ra entwickelt, synthetisiert und bewertet wurden . Diese Verbindungen zeigten eine signifikante Aktivität gegen Mycobacterium tuberculosis mit 50%igen Hemmkonzentrationen (IC 50) im Bereich von 1,35 bis 2,18 μM .
Anti-Fibrose-Aktivität
Pyrimidin-Derivate, die eine ähnliche Struktur wie die fragliche Verbindung aufweisen, sind dafür bekannt, antifibrotische Eigenschaften aufzuweisen . Eine Reihe neuartiger 2-(Pyridin-2-yl)pyrimidin-Derivate wurde entwickelt, synthetisiert und ihre biologischen Aktivitäten gegen immortalisierte Ratten-Leber-Sternzellen (HSC-T6) untersucht . Einige dieser Verbindungen zeigten eine bessere antifibrotische Aktivität als Pirfenidon und Bipy55′DC .
Anti-mikrobielle Aktivität
Pyrimidin-Derivate sind bekannt dafür, antimikrobielle Eigenschaften aufzuweisen . Angesichts der strukturellen Ähnlichkeit könnte „1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one“ ebenfalls antimikrobielle Anwendungen haben.
Antivirale Aktivität
Pyrimidin-Derivate sind auch für ihre antiviralen Eigenschaften bekannt . Dies deutet auf eine potenzielle Anwendung von „this compound“ bei der Entwicklung antiviraler Medikamente hin.
Antitumor-Aktivität
Es wurde berichtet, dass Pyrimidin-Derivate Antitumor-Eigenschaften aufweisen . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung von Antitumor-Medikamenten eingesetzt werden könnte.
Arzneimittelentwicklung
Aufgrund seiner einzigartigen physikalischen und chemischen Eigenschaften könnte „this compound“ bei der Entwicklung neuer Medikamente mit verschiedenen therapeutischen Anwendungen eingesetzt werden.
Eigenschaften
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-17(15-6-4-3-5-7-15)20(24)23-12-9-16(10-13-23)25-19-8-11-22-14-18(19)21/h3-8,11,14,16-17H,2,9-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUOJZRTMJRWQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine](/img/structure/B2398786.png)
![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2398787.png)
![1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2398790.png)
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2398792.png)


![6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2398799.png)
![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2398800.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2398801.png)
![1-[4-(4-Phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2398802.png)
![8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2398803.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2398805.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2398806.png)